molecular formula C7H7BrN2O3 B12511108 Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B12511108
M. Wt: 247.05 g/mol
InChI Key: LRNXRVAADIJKCJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by esterification. One common method involves the reaction of 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar in structure but with a pyrazine ring instead of a pyridazine ring.

    Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]quinoline-3-carboxylate: Contains a benzoquinoline ring system.

Uniqueness

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

ethyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-3-4(8)6(11)10-9-5/h3H,2H2,1H3,(H,10,11)

InChI Key

LRNXRVAADIJKCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=O)C(=C1)Br

Origin of Product

United States

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